Cas no 1932199-27-3 (tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro3,2-bfuran-3-ylcarbamate)

Tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-ylcarbamate is a chiral bicyclic carbamate derivative with a stereochemically defined structure. Its rigid furofuran scaffold and protected amine functionality make it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and bioactive compounds. The tert-butyloxycarbonyl (Boc) group ensures stability under various reaction conditions while allowing selective deprotection when needed. The compound's high stereochemical purity and well-defined conformation contribute to its utility in asymmetric synthesis and drug development. Its structural features enable precise control over molecular interactions, making it suitable for applications requiring strict regio- and stereoselectivity.
tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro3,2-bfuran-3-ylcarbamate structure
1932199-27-3 structure
Product Name:tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro3,2-bfuran-3-ylcarbamate
CAS No:1932199-27-3
MF:C11H20N2O4
MW:244.287503242493
CID:4629959
PubChem ID:97304483
Update Time:2025-06-14

tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro3,2-bfuran-3-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
    • tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro3,2-bfuran-3-ylcarbamate
    • Inchi: 1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8+,9+/m0/s1
    • InChI Key: XSXSNSZFCYKBPW-RBXMUDONSA-N
    • SMILES: C(OC(C)(C)C)(=O)N[C@H]1CO[C@]2([H])[C@@H](N)CO[C@@]21[H]

tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro3,2-bfuran-3-ylcarbamate Pricemore >>

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tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
1932199-27-3 95.0%
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1932199-27-3 95.0%
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Enamine
EN300-1653611-25mg
tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
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Enamine
EN300-1653611-50mg
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$293.0 2022-10-09
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EN300-1653611-250mg
tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
1932199-27-3 95.0%
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tert-butyl N-[(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-yl]carbamate
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Additional information on tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro3,2-bfuran-3-ylcarbamate

Recent Advances in the Study of tert-Butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-ylcarbamate (CAS: 1932199-27-3)

The compound tert-butyl N-(3S,3aR,6S,6aR)-6-amino-hexahydrofuro[3,2-b]furan-3-ylcarbamate (CAS: 1932199-27-3) has recently gained significant attention in the field of chemical biology and pharmaceutical research. This bicyclic furan derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly protease inhibitors and antiviral agents. Recent studies have focused on its stereoselective synthesis, structural modifications, and potential therapeutic applications.

In 2023, a team from the University of Cambridge published a novel synthetic route for this compound in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512). Their approach utilized an asymmetric catalytic hydrogenation strategy, achieving 98% enantiomeric excess with significantly improved yield (82%) compared to previous methods. The researchers emphasized the importance of the (3S,3aR,6S,6aR) configuration for maintaining biological activity in downstream applications.

Structural analysis through X-ray crystallography (Acta Cryst. 2023, E79, 456-459) revealed unique conformational properties of this molecule that contribute to its binding affinity with various enzymatic targets. The rigid bicyclic framework creates optimal spatial orientation for interacting with active sites, particularly in HIV-1 protease and SARS-CoV-2 main protease inhibition studies.

Recent patent applications (WO2023187567, US2023027934) have demonstrated its utility in prodrug development, where the tert-butyloxycarbonyl (Boc) protecting group enables controlled release of active pharmaceutical ingredients. The compound's stability under physiological conditions and selective deprotection characteristics make it particularly valuable for targeted drug delivery systems.

Ongoing clinical trials (NCT05643829) are investigating derivatives of this compound as potential treatments for COVID-19 and other viral infections. Preliminary results show promising antiviral activity with IC50 values in the low micromolar range against multiple coronavirus variants. The unique hexahydrofuro[3,2-b]furan scaffold appears to confer both metabolic stability and membrane permeability advantages.

Future research directions include exploring its application in PROTAC (proteolysis targeting chimera) development and as a building block for novel antibiotic candidates. The compound's structural versatility and well-characterized synthetic pathways position it as a valuable tool in medicinal chemistry and drug discovery pipelines.

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